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hydrochloride
CAS No.: 2089246-39-7
Cat. No.: B2725550
\ J

Executive Summary

(2R)-2-Methylthiomorpholine hydrochloride represents a strategic "chiral switch" and
"heteroatom switch" from the ubiquitous morpholine scaffold. While morpholine is a standard
solubilizing group, it often suffers from high polarity (low LogP) and specific metabolic liabilities
(N-oxidation).

Replacing the ether oxygen with sulfur (Thiomorpholine) increases lipophilicity. Introducing a
C2-methyl group with defined stereochemistry ((2R)-2-Methyl...) provides three critical
advantages:

o Conformational Locking: The equatorial preference of the C2-methyl group biases the ring
pucker, potentially reducing entropic penalties upon protein binding.

 Lipophilicity Tuning: It increases LogP/LogD, improving permeability in CNS or intracellular
targets.

o Metabolic Shifting: It introduces a "soft spot" for S-oxidation (forming sulfoxides/sulfones)
while sterically hindering N-dealkylation or alpha-carbon oxidation pathways common in
morpholines.
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Physicochemical Performance Comparison

The following table contrasts (2R)-2-Methylthiomorpholine with its direct analogs. Note the
distinct shift in lipophilicity (LogP) and Polar Surface Area (PSA) driven by the Sulfur-for-

Oxygen substitution.
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BENCHE

Property

Morpholine

Thiomorpholine

(2R)-2-
Methylthiomorp
holine

Impact on Drug
Design

Structure

1-oxa-4-

azacyclohexane

1-thia-4-

azacyclohexane

(2R)-2-methyl-1-
thia-4-

azacyclohexane

CAS No.

110-91-8

123-90-0

911306-98-4
(HCl salt)

MW (Free Base)

87.12 Da

103.19 Da

117.21 Da

Slight mass
penalty;
negligible.

cLogP

-0.86

~0.60

~1.10

Critical:
Significant
increase in
lipophilicity aids
membrane

permeability.

pKa (Conj. Acid)

8.36

9.00

Slightly more
basic; improved
solubility at
physiological pH.

H-Bond

Acceptors

2 (N, O)

1(N)

1(N)

Sulfur is a poor
H-bond acceptor;
reduces non-

specific binding.

TPSA

12.0 A2

28.0 A2 (approx)

~28.5 A2

Sulfur
contributes
differently to
PSA,; often
modeled as less
polar than

oxygen.
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S-oxidation is

reversible/excret

] Ring opening, N-  S-oxidation S-oxidation +
Metabolic Fate o ] ] able; C2-Me
oxidation (Sulfoxide) C2-Steric Block
blocks alpha-
oxidation.

Analyst Note: The jump from Morpholine (LogP -0.86) to (2R)-2-Methylthiomorpholine (LogP
~1.1) is a ~2 log unit shift. This is a powerful tool for rescuing leads that are too polar to cross

the Blood-Brain Barrier (BBB).

Strategic Application in Medicinal Chemistry
The "Sulfur Switch" & Metabolic Soft Spots

Unlike morpholine, which is metabolically robust but can undergo ring-opening, thiomorpholine
derivatives primarily undergo S-oxidation.

¢ Phase | Metabolism: The sulfur atom is rapidly oxidized by FMO (Flavin-containing
monooxygenase) or CYP450 to the sulfoxide and subsequently the sulfone.

o Strategic Advantage: These metabolites are often polar and rapidly excreted, preventing the
formation of toxic reactive intermediates (e.g., ring-opened aldehydes). The (2R)-methyl
group adds steric bulk near the heteroatom, potentially slowing this oxidation rate compared
to the unsubstituted thiomorpholine, allowing for half-life tuning.

Chiral Vectoring

In kinase inhibitors (e.g., PI3K

inhibitors), the orientation of the solubilizing tail is critical. The (2R)-methyl group forces the
thiomorpholine ring into a specific chair conformation where the methyl group prefers the
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equatorial position. This "locks" the nitrogen lone pair vector, potentially enhancing selectivity
for the ATP binding pocket compared to the "floppy" achiral morpholine.

Visualization: Structural & Metabolic Decision Tree

Switch to Thiomorpholine CYP/FMO Oxidation
(LogP +1.5 units) >
Slower Oxidation

Metabolic Outcome:
S-Oxidation (Sulfoxide)
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Block Metabolic Site Switch to (2R)-2-Me-Thiomorpholine

(LogP +2.0 units + Steric Block)

Issue: Rapid Ring Opening? - .
Target Binding Metabolic Outcome:

Conformational Lock (High Selectivity)

Click to download full resolution via product page

Figure 1: Decision tree for substituting morpholine with thiomorpholine analogs during lead
optimization.

Experimental Protocols
Synthesis of (2R)-2-Methylthiomorpholine HCI

Source: Adapted from Gallego et al. (J. Org.[1] Chem. 1993) and Patent WO2017079519.

This protocol ensures the retention of stereochemistry by starting from the chiral amino-alcohol
precursor.

Reagents:

(R)-2-amino-1-propanol (Starting Material)

Thionyl chloride (

)

2-Mercaptoethanol

Potassium tert-butoxide (
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e HCI in Dioxane (4M)

Workflow:

Activation: React (R)-2-amino-1-propanol with

to form the chloro-amine intermediate.

o Cyclization: React the intermediate with 2-mercaptoethanol in the presence of base (

or

) in THF/DMF. The sulfur acts as the nucleophile, displacing the chloride and closing the ring.

» Salt Formation: The resulting free base oil is dissolved in diethyl ether. 4M HCI in dioxane is
added dropwise at 0°C.

« Isolation: The white precipitate is filtered, washed with cold ether, and dried under vacuum to
yield (2R)-2-Methylthiomorpholine hydrochloride.
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Figure 2: Synthetic route ensuring retention of the (R)-configuration.

In Vitro Microsomal Stability Assay

To verify the metabolic stability advantages (or liabilities regarding S-oxidation), the following

protocol is recommended.

Objective: Compare intrinsic clearance (
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) of Morpholine vs. (2R)-2-Methylthiomorpholine.

Protocol:

Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

e |ncubation: Dilute to 1

in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, 0.5 mg/mL protein).

e Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.

o Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold
Acetonitrile containing internal standard (e.g., Tolbutamide).

e Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
o Data Processing: Plot In(% remaining) vs. time. The slope

determines

o Calculation:

Expected Result:
e Morpholine: High stability (low turnover).
e Thiomorpholine: Moderate turnover (formation of +16 Da Sulfoxide peak).

* (2R)-2-Methylthiomorpholine: Improved stability over unsubstituted thiomorpholine due to
steric hindrance at C2, but still showing S-oxidation metabolites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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